N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
The compound N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a structurally complex molecule featuring a tetrazole ring, a furan-derived substituent, an imidazo[1,2-a]pyridine core, and a carboxamide linkage. The furan group may contribute to lipophilicity and π-π stacking interactions, while the carboxamide bridge facilitates target binding via hydrogen bonding. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive small molecules in drug discovery.
Properties
IUPAC Name |
N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N8O4/c1-15-21(29-11-3-2-6-19(29)25-15)22(33)26-16-7-9-17(10-8-16)31-23(34)30(27-28-31)14-20(32)24-13-18-5-4-12-35-18/h2-12H,13-14H2,1H3,(H,24,32)(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWTKAZGIZTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been heavily studied for their therapeutic potentials against certain types of tumors. The presence of azomethine nitrogen, C=N, serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids.
Mode of Action
It can be inferred that the compound may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen.
Biochemical Pathways
Furan derivatives and their metal complexes have been known to enhance biological activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-methylimidazo[1,2-a]pyridine-3-carboxamide are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the furan-2-ylmethylamino group, the tetrazol-1-yl group, and the imidazo[1,2-a]pyridine-3-carboxamide group.
Cellular Effects
Potential effects could include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-methylimidazo[1,2-a]pyridine-3-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported.
Biological Activity
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-function relationships, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 436.4 g/mol. Its structure includes multiple functional groups such as amides, tetrazoles, and imidazoles, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O5 |
| Molecular Weight | 436.4 g/mol |
| CAS Number | 1396806-81-7 |
| Purity | Typically ≥95% |
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-cancer properties. For instance, derivatives containing imidazole or tetrazole rings have shown promising results against various cancer cell lines.
Case Study:
A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds with a similar structure to this compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Anti-Microbial Activity
The compound's potential as an antimicrobial agent has also been investigated. The presence of the furan moiety is associated with enhanced antibacterial activity.
Research Findings:
A series of tests demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to specific functional groups can lead to enhanced efficacy.
Key Findings:
- Tetrazole Ring: Essential for maintaining anti-cancer activity; modifications can enhance binding affinity to target proteins.
- Furan Moiety: Contributes to antimicrobial properties; variations in substitution patterns can affect potency.
- Imidazole Component: Plays a role in cytotoxicity; further studies are needed to explore its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous molecules based on structural features, synthetic routes, and inferred pharmacological properties.
Structural Analogues with Heterocyclic Cores
A. Substituted Phenyl-1,2,4-Oxadiazole Derivatives ()
The benzo[b][1,4]oxazin-3(4H)-one derivatives synthesized in share a heterocyclic core but differ in ring composition (oxadiazole vs. tetrazole). While the target compound employs a tetrazole (a five-membered ring with four nitrogen atoms), these analogues use 1,2,4-oxadiazoles, which are less electron-rich. This difference may influence binding affinity and metabolic stability, as tetrazoles resist oxidative degradation better than oxadiazoles . Both classes utilize carboxamide linkages, suggesting shared synthetic strategies such as coupling reactions with Cs₂CO₃ and DMF .
B. Triazolo[1,5-a]pyrimidine-6-carboxamides () Compounds like 5j–5n () feature fused triazolo-pyrimidine cores and carboxamide groups. The target compound’s imidazopyridine ring is structurally distinct but serves a similar role in enhancing π-stacking and kinase inhibition. Notably, 5l (with a 3-hydroxy-4-methoxyphenyl group) achieves a 56% yield, suggesting that electron-donating substituents improve synthetic efficiency.
C. Thiazole and Triazole Derivatives () The compound 923226-70-4 (N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide) shares the furan-carboxamide motif but replaces the tetrazole with a thiazole ring. Thiazoles are less acidic than tetrazoles (pKa ~2.5 vs. Another analogue, 930944-60-8, incorporates a triazole ring, which is less metabolically stable than tetrazoles due to reduced resonance stabilization .
Bioisosteric and Medicinal Chemistry Considerations ()
Fragment-based drug design principles () suggest that the target compound’s tetrazole may replace carboxylic acid groups in lead optimization. For example, substituting a carboxylate with a tetrazole improves oral bioavailability by reducing ionization at physiological pH . Similarly, the imidazopyridine core could act as a bioisostere for purine rings in kinase inhibitors, mimicking ATP-binding interactions. The absence of direct pharmacological data necessitates reliance on these design principles to infer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
